REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[C:4](=[N:8]O)[C:5](=[O:7])[CH3:6].[C:11](O)(=[O:13])[CH3:12]>C(OC(=O)C)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:10])[CH:4]([NH:8][C:11](=[O:13])[CH3:12])[C:5](=[O:7])[CH3:6]
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Name
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|
Quantity
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24 g
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Type
|
reactant
|
Smiles
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COC(C(C(C)=O)=NO)=O
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Name
|
|
Quantity
|
293 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
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110 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtration over hyflo
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Type
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CUSTOM
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Details
|
the acetic acid and acetic acid anhydride were removed by concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude mixture was purified by flash chromatography (dichloromethane/methanol=95/5 (v/v))
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(C)=O)NC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |